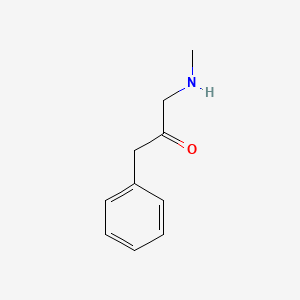
1-(Methylamino)-3-phenylpropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylamino)-3-phenylpropan-2-one is an organic compound that belongs to the class of phenylpropanones It is a synthetic compound with a structure that includes a phenyl group attached to a propanone backbone, with a methylamino group at the first carbon position
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(Methylamino)-3-phenylpropan-2-one typically involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is carried out in the presence of alcohols as solvents, and the mixture is heated to a temperature range of 60-100°C in a closed container. The reaction mixture is then concentrated, cooled, and crystallized to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of catalysts such as Raney nickel during the hydrogenation reduction process is common. The reaction conditions include a hydrogen pressure of 0.3-1.5 MPa and a temperature range of 25-80°C .
化学反应分析
Types of Reactions
1-(Methylamino)-3-phenylpropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Formation of 1-(Methylamino)-3-phenylpropanol.
Substitution: Formation of various substituted phenylpropanones depending on the substituent introduced.
科学研究应用
1-(Methylamino)-3-phenylpropan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
Methcathinone: Structurally similar but lacks the methylamino group.
Phenylpropanolamine: Similar structure with a hydroxyl group instead of a ketone.
Ephedrine: Contains a similar phenylpropanone backbone with additional functional groups.
Uniqueness
1-(Methylamino)-3-phenylpropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-(methylamino)-3-phenylpropan-2-one |
InChI |
InChI=1S/C10H13NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI 键 |
RSQMPBUCVJKLAI-UHFFFAOYSA-N |
规范 SMILES |
CNCC(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



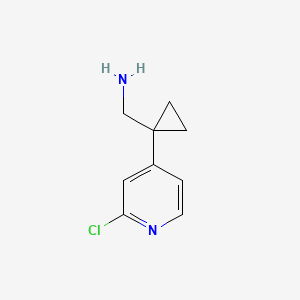
![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
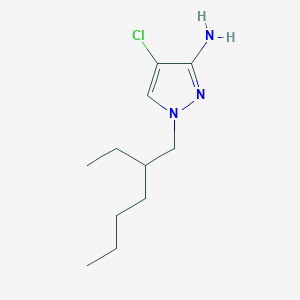
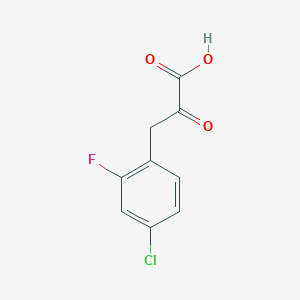
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
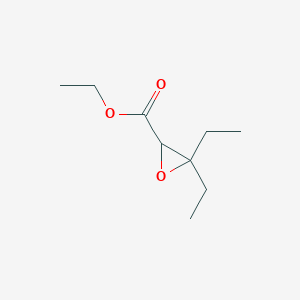
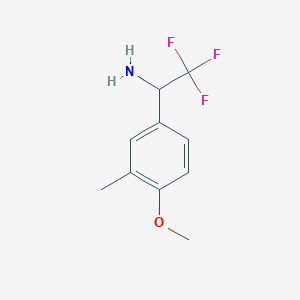
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
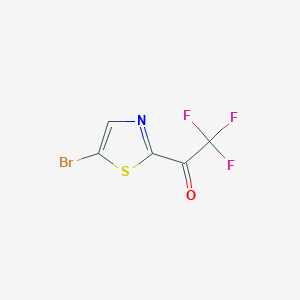

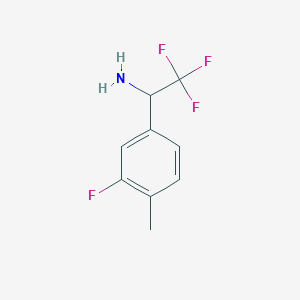

![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
